4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrrole ring. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea to form the thiazole ring . This intermediate is then coupled with a pyrrole derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 position of the thiazole ring.
Common reagents used in these reactions include thiourea, bromine, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density make it a suitable candidate for binding to various biological targets, including enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications . The presence of the methoxyethyl group in 4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid makes it unique, potentially enhancing its reactivity and effectiveness in various applications.
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3S/c1-16-3-2-10-13-9(6-17-10)7-4-8(11(14)15)12-5-7/h4-6,12H,2-3H2,1H3,(H,14,15) |
InChI Key |
YMNSALILEHWMEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC(=CS1)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
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